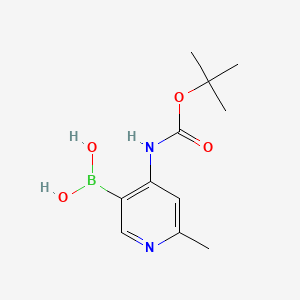

(4-((叔丁氧羰基)氨基)-6-甲基吡啶-3-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .

Chemical Reactions Analysis

Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .

Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .

科学研究应用

电化学生物传感器

硼酸,包括与指定化合物类似的衍生物,在开发电化学生物传感器中至关重要。这些生物传感器利用硼酸对二醇类分子的选择性结合特性,例如糖和糖化血红蛋白,从而实现非酶促检测机制。此类生物传感器有助于监测葡萄糖水平和糖化血红蛋白 (HbA1c),为糖尿病管理和长期血糖监测提供有希望的替代方案(Wang 等,2014).

有机发光二极管 (OLED)

硼酸衍生物在有机发光二极管 (OLED) 材料的设计和开发中至关重要。这些材料,特别是那些包含硼酸骨架的材料,已显示出作为 OLED 器件中的活性材料的巨大潜力,促进了有机光电子的进步。这些材料的结构设计和合成旨在提高 OLED 性能,硼酸衍生物在实现这些技术进步中发挥着核心作用(Squeo & Pasini, 2020).

药物发现和药物化学

硼酸被纳入药物化学已导致新药的开发,突出了“(4-((叔丁氧羰基)氨基)-6-甲基吡啶-3-基)硼酸”等化合物在药物发现过程中的重要性。硼酸已被发现具有增强药物效力和改善药代动力学特征的潜力。它们的独特特性促进了监管机构批准了几种硼酸药物,表明它们在治疗应用中的重要性日益增加(Plescia & Moitessier, 2020).

化学传感器

硼酸衍生物因其与多元醇和路易斯碱形成可逆共价键的能力而被广泛用于开发化学传感器。这些传感器设计有双重识别位点,表现出显着提高的选择性和结合亲和力,使其在检测各种物质(包括碳水化合物、儿茶酚胺和离子)方面非常有效。这些传感器的开发突出了硼酸在分析应用中的多功能性(Bian 等,2019).

环境和生物学研究

硼酸化合物因其对真菌的作用而受到研究,证明了在环境和生物医学应用中的潜在益处。这些化合物,特别是新型合成硼酸衍生物,已显示出作为抗真菌剂对抗病原菌种类的有效性,突出了它们在管理真菌感染和疾病中的效用。在此背景下探索硼酸揭示了它们在传统化学和材料科学领域之外的更广泛适用性(Estevez-Fregoso 等,2021).

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds, which can lead to the inhibition or modulation of the target’s activity .

Biochemical Pathways

Boronic acids and their derivatives can influence various biochemical pathways depending on their specific targets .

Result of Action

The action of boronic acids and their derivatives can result in the modulation of the activity of their targets, which can lead to various cellular effects depending on the specific target and the context of the cell or tissue .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets .

安全和危害

This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

属性

IUPAC Name |

[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBDAEUZHKDEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694435 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310384-83-8 |

Source

|

| Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine](/img/structure/B595233.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)